4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate in the citric acid cycle. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby inhibiting the growth and proliferation of cells, particularly fungal cells .
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the citric acid cycle, a central metabolic pathway in cells . This cycle is responsible for the oxidation of acetyl-CoA to CO2 and H2O, with the concomitant production of ATP. By inhibiting SDH, the compound disrupts this cycle, leading to a decrease in ATP production and an overall disruption of cellular metabolism .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth. By inhibiting SDH, the compound disrupts energy production within fungal cells, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Scientific Research Applications
4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a carboxylic acid group but differs in the heterocyclic ring structure.
Difluoromethyl phenyl sulfide: Another compound with a difluoromethyl group, but attached to a phenyl ring instead of an oxazole ring.
Uniqueness: 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of the difluoromethyl group and the oxazole ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO3/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXGPSXLSMPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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